molecular formula C25H28O4 B190462 Erythrabyssin II CAS No. 77263-06-0

Erythrabyssin II

Numéro de catalogue: B190462
Numéro CAS: 77263-06-0
Poids moléculaire: 392.5 g/mol
Clé InChI: LDKAMVCGTURXMH-CPJSRVTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Erythrabyssin II is relatively complex and typically involves multiple steps of synthesis or extraction from natural materials . The synthetic routes may include chemical synthesis, separation, and purification techniques. Specific details on the synthetic routes are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of this compound generally involves the extraction from the stem bark of Erythrina crista-galli. The process includes drying the plant material, followed by solvent extraction using solvents such as hexane, ethyl acetate, and methanol . The extracts are then subjected to chromatographic techniques to isolate and purify this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Erythrabyssin II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Comparaison Avec Des Composés Similaires

Erythrabyssin II is unique among pterocarpans due to its specific structural features and biological activity. Similar compounds include:

  • Erythrabyssin A
  • Erythrabyssin I
  • Phaseollin
  • Erycristagallin
  • Erystagallin A
  • Eryvarin D

These compounds share structural similarities but differ in their biological activities and specific applications . This compound stands out for its potent antimicrobial properties, making it a valuable compound for scientific research and potential therapeutic applications .

Activité Biologique

Erythrabyssin II, a natural product derived from the stem bark of Erythrina crista-galli, has garnered attention for its significant biological activities, particularly its antibacterial properties. This article reviews various studies highlighting the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of pterocarpans, which are isoflavonoids characterized by a tetracyclic structure. The presence of specific functional groups, such as hydroxyl (-OH) and prenyl groups, significantly influences its biological activity. The lipophilicity imparted by these groups enhances its interaction with bacterial membranes, contributing to its antibacterial efficacy.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of this compound against various pathogens. A notable study reported the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus and Mycobacterium smegmatis:

CompoundMIC against S. aureus (µg/mL)MIC against M. smegmatis (µg/mL)
This compound3.120.78
Streptomycin501.25

This compound exhibited a MIC of 3.12 µg/mL against S. aureus, significantly lower than that of streptomycin, which had an MIC of 50 µg/mL . Furthermore, it demonstrated superior activity against M. smegmatis, with an MIC of 0.78 µg/mL compared to streptomycin's 1.25 µg/mL .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural characteristics. The following substitutions on the aromatic rings are crucial for its antibacterial activity:

  • C-2 prenyl group : Enhances lipophilicity and membrane interaction.
  • C-3 hydroxyl group : Potentially increases hydrogen bonding with bacterial targets.
  • C-9 hydroxyl and C-10 prenyl substitutions : Favorable for antibacterial potency.

These findings suggest that modifications to the pterocarpan structure can lead to variations in biological activity, indicating a promising avenue for developing new antibacterial agents .

Case Studies and Research Findings

A comprehensive review highlighted the antibacterial effects of several pterocarpans from African Erythrina species, including this compound. The review emphasized the importance of structural variations in determining the biological activity of these compounds .

In another study focusing on ethnobotanical drug discovery, researchers screened various East African plants for antimicrobial properties and identified this compound as a potent candidate due to its significant antibacterial effects against common pathogens .

Propriétés

Numéro CAS

77263-06-0

Formule moléculaire

C25H28O4

Poids moléculaire

392.5 g/mol

Nom IUPAC

(6aR,11aR)-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C25H28O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3/t20-,25-/m0/s1

Clé InChI

LDKAMVCGTURXMH-CPJSRVTESA-N

SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C

SMILES isomérique

CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4CC=C(C)C)O)C

SMILES canonique

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C

Synonymes

3,9-Dihydroxy-2,10-diprenylpterocarpan;  2-Prenylphaseollidin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erythrabyssin II
Reactant of Route 2
Reactant of Route 2
Erythrabyssin II
Reactant of Route 3
Reactant of Route 3
Erythrabyssin II
Reactant of Route 4
Reactant of Route 4
Erythrabyssin II
Reactant of Route 5
Erythrabyssin II
Reactant of Route 6
Erythrabyssin II

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.